tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate
Overview
Description
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate is a synthetic organic compound with the molecular formula C18H24ClN3O4 and a molecular weight of 381.86 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorobenzo[d]oxazole moiety, and an aminoethylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate involves multiple steps. One reported method includes the following steps :
Starting Materials: Ethylenediamine, vinyl, and 2-amino-4-chlorophenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]oxazole moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown activity against certain bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate involves its interaction with specific molecular targets . The compound is believed to inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The exact molecular pathways and targets are still under investigation, but its activity against MRSA suggests it may disrupt cell wall synthesis or protein function.
Comparison with Similar Compounds
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate can be compared with other similar compounds :
5-Chlorobenzoxazole: This compound shares the chlorobenzo[d]oxazole moiety but lacks the additional functional groups present in this compound.
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate: This compound has a similar core structure but includes a carboxylate group instead of the carbamate group.
2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide: This compound also contains the chlorobenzo[d]oxazole moiety but differs in the presence of an acetamide group.
Properties
IUPAC Name |
tert-butyl N-[2-[(5-chloro-1,3-benzoxazol-2-yl)-(3-oxobutyl)amino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWJFGWPOYEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CCNC(=O)OC(C)(C)C)C1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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